molecular formula C12H14N4O2 B12048913 2-Azido-N-phenylacetyl-butyramide

2-Azido-N-phenylacetyl-butyramide

Cat. No.: B12048913
M. Wt: 246.27 g/mol
InChI Key: IZIOFBWVIYLYHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-phenylacetyl-butyramide typically involves the reaction of phenylacetyl chloride with butyramide in the presence of a base to form N-phenylacetyl-butyramide. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-phenylacetyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2) and Catalyst: Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azido-N-phenylacetyl-butyramide primarily involves the reactivity of the azido group. The azido group can undergo bioorthogonal reactions, such as the Staudinger ligation and click chemistry, to form covalent bonds with target molecules. These reactions are highly specific and do not interfere with endogenous biological processes, making the compound valuable for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-N-phenylacetyl-butyramide is unique due to its specific combination of the azido group with the phenylacetyl and butyramide moieties. This structure provides distinct reactivity and properties, making it particularly useful in proteomics and chemical biology research .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-azido-N-(2-phenylacetyl)butanamide

InChI

InChI=1S/C12H14N4O2/c1-2-10(15-16-13)12(18)14-11(17)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,17,18)

InChI Key

IZIOFBWVIYLYHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(=O)CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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